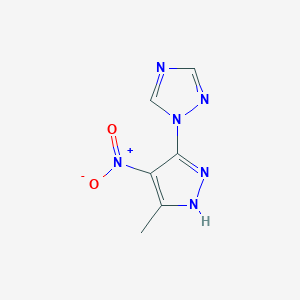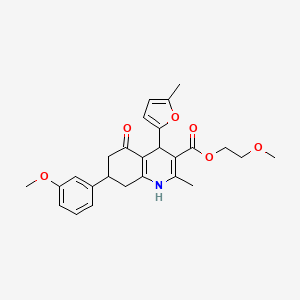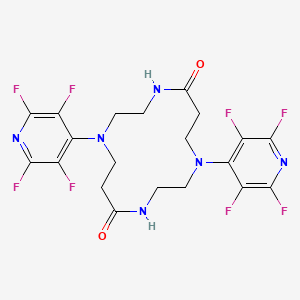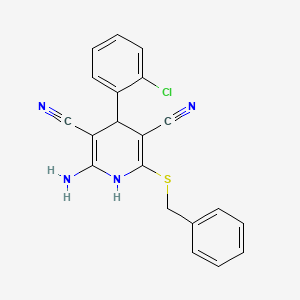![molecular formula C25H24FNO5S2 B11096198 [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-fluorophenyl)methanone](/img/structure/B11096198.png)
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone is a complex organic compound that belongs to the pyrrolo[2,1-a]isoquinoline family This compound is characterized by its unique structure, which includes a pyrrolo[2,1-a]isoquinoline core substituted with propylsulfonyl groups and a fluorophenyl methanone moiety
Preparation Methods
The synthesis of 1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone involves multiple steps, starting with the construction of the pyrrolo[2,1-a]isoquinoline core This can be achieved through various methodologies, including cyclization reactions and condensation processes
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways, making it a candidate for the development of new drugs.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone can be compared with other similar compounds, such as:
- 1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone : This compound has a bromophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
- 1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone : The presence of a methyl group instead of a fluorophenyl group can influence the compound’s properties and applications.
The uniqueness of 1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24FNO5S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
[1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C25H24FNO5S2/c1-3-15-33(29,30)24-21-20-8-6-5-7-17(20)13-14-27(21)22(25(24)34(31,32)16-4-2)23(28)18-9-11-19(26)12-10-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
BLOKZWFUTBMYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11096123.png)

![2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11096133.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11096148.png)

![Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11096158.png)
![9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11096180.png)
![1-[4-(4-Chlorophenyl)-2,3'-diphenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethanone](/img/structure/B11096187.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B11096191.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)
![N-{2-Phenyl-1-[N'-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide](/img/structure/B11096204.png)

